
2-Hydroxybutyl methacrylate
Overview
Description
2-Hydroxybutyl methacrylate (HBMA) is a methacrylic ester derivative containing a hydroxyl-functionalized butyl chain. Its chemical structure comprises a methacrylate group linked to a 2-hydroxybutyl moiety, with commercial HBMA typically existing as a 1:1 mixture of 4-hydroxybutyl and this compound isomers . This bifunctional monomer is widely utilized in polymer science due to its capacity to form copolymers with tunable hydrophilicity, flexibility, and biocompatibility. HBMA is synthesized via free radical polymerization or controlled methods like RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, enabling precise control over molecular architecture . Applications span Pickering emulsifiers, vesicles for drug delivery, and stimuli-responsive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxybutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-hydroxybutanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. Stabilizers such as monomethyl ether hydroquinone (MEHQ) are added to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and biomedical applications.
Esterification and Transesterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 2-hydroxybutanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Esterification: Typically involves acid catalysts like sulfuric acid.
Hydrolysis: Requires acidic or basic conditions.
Major Products:
Polymerization: Poly(this compound).
Esterification: Various esters depending on the reacting alcohol.
Hydrolysis: Methacrylic acid and 2-hydroxybutanol.
Scientific Research Applications
2-Hydroxybutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Utilized in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Employed in the development of biomedical devices such as contact lenses and dental materials.
Industry: Applied in the production of specialty polymers for automotive and aerospace industries.
Mechanism of Action
2-Hydroxybutyl methacrylate can be compared with other methacrylate esters such as:
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with a shorter alkyl chain.
2-Hydroxypropyl methacrylate (HPMA): Has a similar hydroxyl functionality but with a different alkyl chain length.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the polymers formed from it. The presence of the hydroxyl group allows for hydrogen bonding, enhancing the mechanical strength and hydrophilicity of the resulting polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
HBMA belongs to the hydroxylated methacrylate family, sharing key features with:
Compound | Structure | Key Properties | Applications |
---|---|---|---|
2-Hydroxyethyl Methacrylate (HEMA) | C6H10O3; hydroxyl-ethyl chain | High hydrophilicity (water-soluble), Tg ~55–60°C | Hydrogels, contact lenses, dental resins |
2-Hydroxypropyl Methacrylate (HPMA) | C7H12O3; hydroxyl-propyl chain | Moderate hydrophilicity, Tg ~70–75°C | Drug delivery vesicles, biomedical coatings |
Methyl Methacrylate (MMA) | C5H8O2; non-hydroxylated methyl | Hydrophobic, rigid (Tg ~105°C) | Acrylic glass, adhesives, paints |
Butyl Methacrylate (BMA) | C8H14O2; non-hydroxylated butyl | Flexible (Tg ~20°C), hydrophobic | Elastomers, coatings, sealants |
Reactivity and Polymerization Behavior
- HBMA vs. HPMA : Both undergo RAFT aqueous emulsion polymerization to form amphiphilic diblock copolymers. However, HBMA’s longer alkyl chain (C4 vs. C3 in HPMA) reduces steric hindrance, enabling higher chain mobility and lower glass transition temperatures (Tg). For instance, PGMA-PHBMA vesicles exhibit enhanced flexibility compared to PGMA-PHPMA analogs, making HBMA preferable for emulsifying hydrophobic substances like n-dodecane .
- HBMA vs. HEMA : HEMA’s shorter ethyl chain increases hydrophilicity, favoring hydrogel formation. In contrast, HBMA’s butyl group enhances hydrophobicity, enabling self-assembly into vesicles or worms in aqueous PISA (Polymerization-Induced Self-Assembly) formulations .
Phase Behavior and Morphology
- HBMA-based copolymers (e.g., PGMA-PHBMA) exhibit morphology transitions (sphere-to-worm-to-vesicle) sensitive to pH and stabilizer ionization. Terminal anionic charges in stabilizers drive worm-to-sphere transitions, a behavior less pronounced in HPMA systems .
- HPMA’s higher Tg restricts morphological versatility, whereas HBMA’s lower Tg allows dynamic reconfiguration during polymerization, yielding transient intermediates like branched worms and bilayered vesicles .
Physicochemical Properties
- Hydrophobicity : HBMA (logP ~1.5) is more hydrophobic than HEMA (logP ~0.2) but less than BMA (logP ~2.8). This balance enables its use in semi-hydrophilic matrices .
- Solubility: HBMA is sparingly soluble in water but miscible with polar organic solvents (e.g., methanol, acetone), contrasting with HEMA’s water solubility and MMA/BMA’s hydrophobicity .
- Thermal Stability : HBMA polymers degrade at ~250°C, comparable to HPMA but lower than MMA (>300°C) due to hydroxyl group susceptibility to oxidation .
Biological Activity
2-Hydroxybutyl methacrylate (2-HBMA) is a methacrylic acid ester characterized by the presence of a hydroxybutyl group. This compound has garnered attention due to its diverse applications in polymer chemistry, particularly in the synthesis of biocompatible materials for medical use, including hydrogels, adhesives, and coatings. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
2-HBMA undergoes free radical polymerization, a process initiated by heat, light, or chemical agents. This polymerization leads to the formation of polymers with enhanced mechanical and chemical properties suitable for various applications, including biomedical fields. The interaction of 2-HBMA with biological systems can result in both beneficial and adverse effects.
Biochemical Pathways
The polymerization process generates free radicals that can interact with cellular structures, potentially leading to cytotoxic effects. Studies have shown that similar methacrylates can induce apoptotic cell death in specific cell types, such as oral keratinocytes.
Biological Activity and Toxicity
Research indicates that 2-HBMA may exhibit varying degrees of biological activity depending on its concentration and the specific biological context. The compound is known to cause skin and eye irritation upon exposure, which necessitates careful handling in laboratory and clinical settings.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of 2-HBMA suggests that it is rapidly metabolized and may lead to systemic exposure if absorbed through the skin or mucous membranes. Its aqueous solubility is approximately 20 g/dm³ at elevated temperatures, which could influence its absorption rates in biological systems .
Applications in Biomedical Fields
The biocompatibility of polymers derived from 2-HBMA makes them suitable for applications such as:
- Tissue Engineering : Hydrogels formed from 2-HBMA can be utilized as scaffolds for cell growth and tissue regeneration.
- Drug Delivery Systems : The ability to tailor the properties of polymers allows for controlled drug release mechanisms.
Table: Summary of Biological Activities and Toxicity Profiles
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxybutyl methacrylate (2-HBMA) with high purity for research applications?
- Methodological Answer: 2-HBMA synthesis typically involves esterification of methacrylic acid with 2-hydroxybutanol under acidic catalysis. To ensure high purity, researchers should employ vacuum distillation to remove unreacted monomers and byproducts. Characterization via FT-IR spectroscopy (to confirm ester C=O stretching at ~1720 cm⁻¹) and ¹H/¹³C NMR (to verify hydroxyl and methacrylate proton signals) is critical. For example, similar methacrylates like hydroxypropyl methacrylate (HPMA) are purified using silica gel chromatography to isolate stereoisomers .
Q. How should researchers handle and store 2-HBMA to ensure safety and stability during experiments?
- Methodological Answer: 2-HBMA is prone to polymerization upon exposure to light, heat, or peroxides. Storage under inert gas (e.g., nitrogen) at 2–8°C in amber glass vials is recommended. Safety protocols for related methacrylates (e.g., 2-hydroxyethyl methacrylate, HEMA) include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation or skin contact . Contaminated materials should be disposed of via approved waste facilities, as outlined in GHS guidelines for methacrylates .
Advanced Research Questions
Q. What strategies can be employed to copolymerize 2-HBMA with amino acid-based monomers for pH-responsive materials?
- Methodological Answer: Free radical copolymerization with optically active monomers (e.g., N-acryloyl-phenylalanine) can yield pH-responsive copolymers. For instance, studies on urea methacrylate copolymers (e.g., D/L-MABU) used azo-initiators (e.g., AIBN) at 60–70°C in DMF, achieving controlled molar mass (via GPC ) and stereoselectivity (via circular dichroism spectroscopy ) . Optimizing monomer ratios (e.g., 0.76:0.24 molar fractions) and post-polymerization modifications (e.g., fluorescein-isothiocyanate conjugation) enhance pH sensitivity .
Q. How can the stereoselectivity of 2-HBMA-containing copolymers be analyzed and optimized for biomedical applications?
- Methodological Answer: Stereoselectivity can be assessed using 2D NMR (e.g., COSY, NOESY) to resolve spatial configurations and differential scanning calorimetry (DSC) to study thermal transitions influenced by stereochemistry. For example, copolymers with L-phenylalanine exhibited higher stereoselectivity at basic pH (e.g., pH 10), attributed to hydrogen-bonding interactions between hydroxyl groups and amino acid side chains . In vitro assays (e.g., migration studies using dental pulp stem cells) can evaluate biocompatibility .
Q. What experimental design considerations are critical when developing 2-HBMA-based hydrogels for controlled drug delivery?
- Methodological Answer: Hydrogel design requires optimizing crosslinking density (via swelling ratio analysis ) and incorporating stimuli-responsive moieties (e.g., carboxyl groups for pH-dependent release). For HEMA-based hydrogels, UV-vis spectroscopy tracked drug release kinetics, while rheometry assessed mechanical stability . For 2-HBMA, radical polymerization with PEGDA crosslinkers and in vitro cytotoxicity testing (e.g., MTT assays) are recommended.
Q. Data Contradiction & Analysis
Q. How can researchers resolve discrepancies in reported reactivity ratios for 2-HBMA copolymerization?
- Methodological Answer: Reactivity ratio contradictions (e.g., r₁, r₂ variations) may arise from solvent polarity or initiator efficiency. Researchers should replicate experiments under controlled conditions (e.g., fixed temperature, monomer purity) and use Fineman-Ross or Kelen-Tüdős plots to calculate ratios. Cross-referencing with structural analogs (e.g., HPMA copolymerization data ) helps validate results.
Properties
IUPAC Name |
2-hydroxybutyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVADDDOVGMCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402190 | |
Record name | 2-HYDROXYBUTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-51-8 | |
Record name | 2-Hydroxybutyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13159-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybutyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYBUTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYBUTYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WK54I49F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.